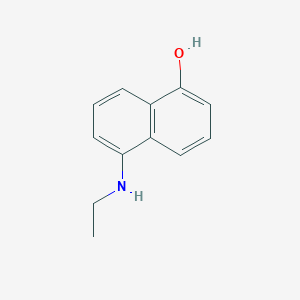

5-(Ethylamino)naphthalen-1-ol

Description

5-(Ethylamino)naphthalen-1-ol is a naphthalene derivative featuring an ethylamino (-NHCH₂CH₃) substituent at the 5-position and a hydroxyl (-OH) group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of benzo[a]phenoxazinium chlorides, which are studied for their photophysical properties . Its structure combines aromaticity with polar functional groups, enabling applications in dye chemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name |

5-(ethylamino)naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-13-11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDKHUCJTRYSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC2=C1C=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)naphthalen-1-ol typically involves the reaction of 1-naphthylamine with ethylamine under specific conditions. One common method involves the use of ethanol as a solvent and a dehydrating agent such as magnesium sulfate to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)naphthalen-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones, which are known for their biological activities.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where the ethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Amine derivatives

Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

5-(Ethylamino)naphthalen-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.

Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)naphthalen-1-ol involves its interaction with various molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The compound can also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(ethylamino)naphthalen-1-ol with key analogs, focusing on structural, physicochemical, and functional differences.

Substituent Effects on Acidity and Metal-Binding Properties

- 2-(Morpholinomethyl)naphthalen-1-ol and 2-(Piperidin-1-ylmethyl)naphthalen-1-ol: These derivatives lack the quinoline nitrogen but retain the hydroxyl group. Their pKa values (determined via UV-visible spectrophotometry) are higher than those of 8-hydroxyquinoline analogs, indicating weaker acidity. The absence of a chelating nitrogen reduces metal-binding capacity, highlighting the importance of substituent positioning for coordination chemistry . Its amino group could act as a weak base or participate in hydrogen bonding, unlike morpholine/piperidine derivatives, which are bulkier and less nucleophilic.

Functional Group Modifications

- 1-Acetamino-7-Naphthol: This compound replaces the ethylamino group with an acetamido (-NHCOCH₃) moiety. The electron-withdrawing acetyl group reduces basicity and alters solubility, favoring polar solvents. Unlike this compound, it lacks a secondary amine, limiting its utility in reactions requiring nucleophilic nitrogen .

Structural Analogues in Materials Science

- 5-(Dimethylamino)pent-2-en-1-ol: Though aliphatic, this compound’s dimethylamino group and hydroxyl functionality enable applications in polymer science. Its reactivity contrasts with this compound’s aromatic system, which may offer superior thermal stability and π-π stacking interactions in materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.